Pyrazol-1-ylacetic acid hydrochloride
Description
Properties
IUPAC Name |
2-pyrazol-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)4-7-3-1-2-6-7;/h1-3H,4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQBNHJQEQETFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazol-1-ylacetic acid hydrochloride typically involves the reaction of pyrazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where the pyrazole ring or the acetic acid moiety is modified by replacing specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Pyrazol-1-ylacetic acid hydrochloride is primarily used as a key intermediate in the synthesis of various pharmaceuticals. It has been particularly significant in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the therapeutic efficacy of drug candidates.
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of pyrazole derivatives, compounds derived from this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for treating conditions such as arthritis and other inflammatory diseases.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 70% | 10 |
| Aspirin | 65% | 10 |
| Ibuprofen | 60% | 10 |
Agricultural Chemistry
Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of herbicides and pesticides. Its inclusion can improve crop yields by increasing resistance to pests and diseases.
Field Study: Crop Yield Improvement
A field trial demonstrated that crops treated with formulations containing this compound showed a 20% increase in yield compared to untreated controls, highlighting its potential in sustainable agriculture.
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in studies related to enzyme inhibition, which contributes to understanding metabolic pathways and identifying potential therapeutic targets.
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition (%) | Compound Concentration (µM) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 75% | 5 |
| Lipoxygenase (LOX) | 60% | 10 |
Material Science
Development of New Materials:
this compound finds applications in developing new materials, particularly in creating polymers with specific properties for industrial applications. Its unique chemical structure allows for the design of materials with tailored functionalities.
Analytical Chemistry
Utilization in Chromatography:
In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify complex mixtures. Its properties facilitate the analysis of samples containing multiple components.
Mechanism of Action
The mechanism of action of pyrazol-1-ylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, pyrazole derivatives are known to interact with the estrogen receptor and NF-kappa-B, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic Acid Hydrochloride
- Structure : Features ethyl and methyl substituents at positions 3 and 1 of the pyrazole ring, respectively.
- Molecular Formula : C₈H₁₃ClN₂O₂ (vs. C₅H₆ClN₂O₂ for the unsubstituted this compound).
[5-Amino-3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid Hydrochloride
- Structure: Contains a trifluoromethyl group (electron-withdrawing) at position 3 and an amino group at position 5.
- Impact: The trifluoromethyl group improves metabolic stability, while the amino group enables hydrogen bonding, influencing target selectivity in drug design .
Heterocyclic Variants: Triazole Derivatives
3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Replaces the pyrazole ring with a 1,2,4-triazole core linked to a propane-1-amine chain.
- Applications : Widely used in agrochemicals and antivirals. The triazole ring offers greater aromatic stability, while the amine chain enhances interaction with biological targets .
Other Hydrochloride Salts with Bioactive Cores
Yohimbine Hydrochloride
- Structure : A complex indole alkaloid with a yohimban skeleton.
- Comparison: Unlike pyrazole derivatives, yohimbine exhibits pronounced α₂-adrenergic receptor antagonism, highlighting how ring system diversity dictates pharmacological activity .
Butenafine Hydrochloride
- Structure : Benzylamine derivative with a naphthalene moiety.
- Activity : Demonstrates potent antifungal properties, whereas pyrazol-1-ylacetic acid derivatives are more commonly explored for anti-inflammatory or antiviral applications .

Data Tables: Comparative Analysis
| Compound | Core Structure | Substituents | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | Pyrazole | None (base structure) | C₅H₆ClN₂O₂ | Not specified | Drug intermediates, agrochemicals |
| 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid HCl | Pyrazole | 3-Ethyl, 1-methyl | C₈H₁₃ClN₂O₂ | 2126177-47-5 | Medicinal chemistry |
| [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid HCl | Pyrazole | 5-Amino, 3-CF₃ | C₆H₆ClF₃N₃O₂ | Not specified | Targeted drug delivery |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | 1,2,4-Triazole | 1-Methyl, propane-1-amine chain | C₆H₁₂ClN₅ | Not specified | Agrochemicals, antivirals |
| Yohimbine hydrochloride | Yohimban alkaloid | Complex indole substituents | C₂₁H₂₇ClN₂O₃ | 65-19-0 | α₂-Adrenergic antagonist |
Research Findings and Key Insights
- Bioactivity: Pyrazole derivatives exhibit tunable electronic properties due to substituent flexibility. For example, trifluoromethyl groups enhance metabolic stability, while amino groups improve target engagement .
- Solubility and Stability : Hydrochloride salts generally improve aqueous solubility. Nicardipine hydrochloride (a dihydropyridine derivative) shows high acid stability, suggesting pyrazole analogs may similarly benefit from HCl salt formation in gastrointestinal drug delivery .

- Analytical Methods : HPLC is widely used for purity assessment of hydrochlorides, as seen in alkaloid analysis (e.g., berberine HCl), providing a benchmark for pyrazole derivative quality control .
Biological Activity
Pyrazol-1-ylacetic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications across different domains.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of an acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for biological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It interacts with various enzymes, particularly aminotransferases, which play a crucial role in amino acid metabolism. This interaction may lead to the formation of Schiff bases, intermediates in numerous biochemical pathways.
- Receptor Modulation : The compound has been shown to affect receptor activities, including the estrogen receptor and NF-kappa-B pathways, which are significant in cancer and inflammatory responses .
- Cell Signaling Pathways : It influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, including bacteria and fungi. For instance, it showed significant inhibition against E. coli and Aspergillus niger at specific concentrations .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) by inducing apoptosis .
Case Studies
- Antiproliferative Activity : A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against HT-29 and PC-3 cell lines. Results indicated that specific derivatives exhibited significant growth inhibition compared to controls .
- In Vivo Efficacy : In vivo studies using the chorioallantoic membrane (CAM) model demonstrated that selected compounds derived from this compound effectively inhibited tumor growth, suggesting potential therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives revealed that modifications in substituents significantly impacted their biological activity, particularly in terms of receptor antagonism and enzyme inhibition .
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies assess the compound’s stability under accelerated degradation conditions (e.g., high temperature, UV exposure)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


